molecular formula C21H16N4O4 B2526002 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850930-22-2

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Cat. No.: B2526002
CAS No.: 850930-22-2
M. Wt: 388.383
InChI Key: RCZGWSRSMRHQTP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.
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Scientific Research Applications

5-HT3 Receptor Antagonism and Potential Therapeutic Uses

  • N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide and its derivatives have been investigated for their potential as 5-hydroxytryptamine (5-HT3) receptor antagonists. One study highlighted the synthesis and structure-activity relationships of conformationally restricted fused imidazole derivatives, noting their potential application in treating conditions like irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy. A specific compound, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, demonstrated significant potency, suggesting that the positioning and conformation of the imidazole ring and the (2-methoxyphenyl)aminocarbonyl part are critical for receptor binding and therapeutic efficacy (Ohta et al., 1996).

Dopamine D4 Receptor Affinity and Neuropsychiatric Implications

  • The affinity of certain derivatives for dopamine D4 receptors has been studied, with compounds like 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA) displaying significant agonist efficacy. Notably, this compound was found to induce penile erection in vivo when administered to rats, and its effect was inhibited by a D4 selective antagonist, illustrating a mechanistic pathway that could have implications for the treatment of certain neuropsychiatric conditions (Enguehard-Gueiffier et al., 2006).

Anti-Platelet and Vasodilatory Activities

  • Some derivatives have been synthesized and tested for their anti-platelet and vasodilatory activities. Compounds like 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazoles demonstrated potent activities and low acute toxicity. They were found to inhibit enzymes involved in the platelet aggregation cascade, such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase, indicating potential therapeutic applications for cardiovascular diseases (Tanaka et al., 1994).

Cognitive Impairment and Neurodegenerative Diseases

  • Another derivative, ZSET1446, demonstrated a significant ameliorating effect on methamphetamine-induced impairment of recognition memory in mice, without affecting exploratory behavior. The results indicated that the compound's effects were associated with the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting potential applications in treating cognitive deficits in Alzheimer's disease, schizophrenia, and methamphetamine psychosis (Ito et al., 2007).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-29-17-11-7-14(8-12-17)19-20(24-13-3-2-4-18(24)22-19)23-21(26)15-5-9-16(10-6-15)25(27)28/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZGWSRSMRHQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.